
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Protein Engineering
Meta-Tyrosine Biosynthesis : Phenylalanine hydroxylase enzymes have been studied for their ability to catalyze the hydroxylation of L-phenylalanine to L-tyrosine, demonstrating the biochemical pathways' specificity and potential for producing meta-tyrosine, a modification critical for understanding enzymatic regiospecificity and substrate hydroxylation control (Wenjun Zhang, B. Ames, C. Walsh, 2011).
Protein Folding Studies : Cyanophenylalanine derivatives have been utilized as fluorescent probes to study protein folding kinetics, offering insights into the formation of hydrophobic cores in proteins and the two-state folding mechanism. This application underscores the utility of these compounds in detailed biophysical studies of protein dynamics (Konstantinos N Aprilakis, Humeyra Taskent, D. Raleigh, 2007).
Biosynthesis and Metabolic Engineering
- L-Phenylalanine Production Enhancement : Research has focused on optimizing the biosynthetic pathways in E. coli for increased production of L-phenylalanine, a precursor for various pharmaceutical and food applications. These studies have identified key enzymes and pathway modifications to enhance yield, demonstrating the potential for engineered microbial systems to produce high-value amino acids (D. Ding, Yongfei Liu, Yiran Xu, Ping Zheng, Haixing Li, Dawei Zhang, Jibin Sun, 2016).
Sensing and Detection Technologies
- Electrochemical Sensing : Molecularly imprinted electrochemical sensors have been developed for the selective and sensitive detection of L-phenylalanine, showcasing the application of these compounds in creating specific recognition sites for targeted biomolecules. This highlights their potential in diagnostic and analytical chemistry applications (Nihal Ermiş, L. Uzun, A. Denizli, 2017).
Supramolecular Chemistry and Material Science
- Gelation and Material Engineering : Phenylalanine derivatives have been explored as low-molecular-weight gelators, with the ability to self-assemble into supramolecular structures. This has opened up possibilities for their use in creating novel biomaterials for drug delivery, tissue engineering, and environmental applications, showcasing the versatility of these compounds in material science (Tanmay Das, Marleen Häring, D. Haldar, D. Díaz Díaz, 2017).
Mecanismo De Acción
Target of Action
3-Cyano-L-phenylalanine hydrochloride, also known as (2S)-2-amino-3-(3-cyanophenyl)propanoic acid hydrochloride, is a derivative of the amino acid phenylalanine . The primary targets of phenylalanine derivatives are typically enzymes involved in the synthesis of neurotransmitters, such as dopamine and norepinephrine .
Mode of Action
It’s known that phenylalanine derivatives can interact with their targets by mimicking the structure of the natural substrate, thereby inhibiting or modifying the activity of the target enzyme . The cyano group in 3-Cyano-L-phenylalanine hydrochloride may further influence its interaction with targets, potentially altering the resulting changes .
Biochemical Pathways
Phenylalanine and its derivatives are involved in the phenylpropanoid pathway, which leads to the production of a wide range of secondary metabolites . Phenylalanine ammonia-lyase (PAL) is a key enzyme in this pathway, converting L-phenylalanine to cinnamic acid . .
Pharmacokinetics
Its physicochemical properties, such as solubility and molecular weight, can provide some insights . For instance, it is soluble in various organic solvents, which may influence its absorption and distribution . Its molecular weight is approximately 226.67 g/mol , which is within the range that generally allows for good bioavailability .
Result of Action
Given its structural similarity to phenylalanine, it may influence protein synthesis and function, potentially leading to changes in cellular processes .
Action Environment
The action of 3-Cyano-L-phenylalanine hydrochloride may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other molecules . .
Safety and Hazards
Direcciones Futuras
Phenylalanine, the core structure of 3-Cyano-L-phenylalanine hydrochloride, is an essential amino acid that carries out many important functions in the human body. It is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Future research may focus on the potential benefits of phenylalanine and its derivatives in treating various conditions such as depression and vitiligo .
Análisis Bioquímico
Biochemical Properties
It is known that phenylalanine, the parent compound, plays a crucial role in the biosynthesis of other amino acids and is a precursor of tyrosine . It is plausible that 3-Cyano-L-phenylalanine hydrochloride may interact with similar enzymes, proteins, and biomolecules as phenylalanine.
Cellular Effects
Phenylalanine, the parent compound, is known to influence various cellular processes, including protein synthesis and the production of neurotransmitters .
Molecular Mechanism
It is known that phenylalanine, the parent compound, is involved in the shikimate pathway, which is crucial for the production of aromatic compounds .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at 4°C .
Metabolic Pathways
Phenylalanine, the parent compound, is involved in several metabolic pathways, including the phenylalanine metabolism pathway .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRRPFSPUOEZJA-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
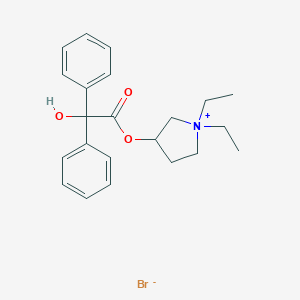

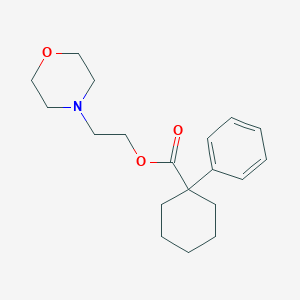

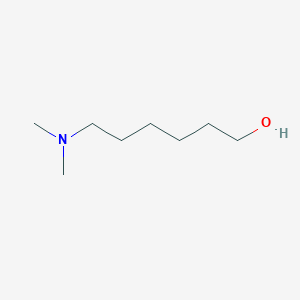
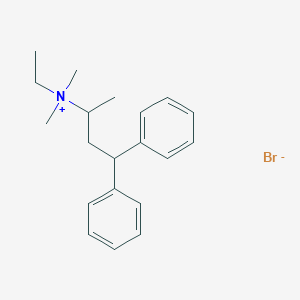
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
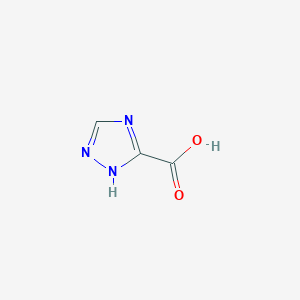

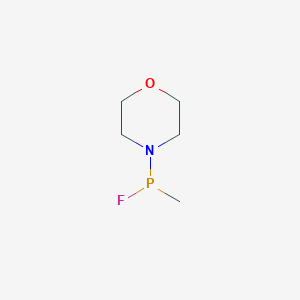
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
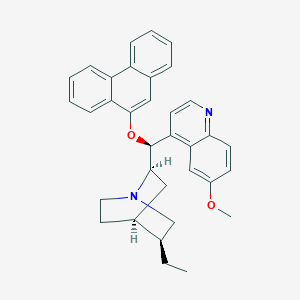
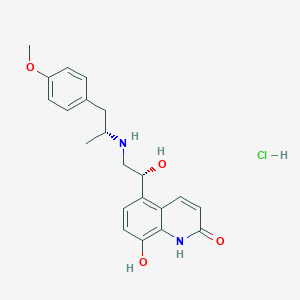
![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)
